12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Description
12-(4-Ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one (hereafter referred to as the target compound) is a benzimidazoquinazolinone derivative characterized by a fused heterocyclic core and a 4-ethylphenyl substituent at the 12-position. This class of compounds is synthesized via multicomponent reactions (MCRs) involving 2-aminobenzimidazole, aldehydes, and 1,3-cyclohexadione under solvent-free conditions or with green catalysts . The target compound is typically obtained in yields ranging from 70% to 90% using Keggin-type heteropolymers or magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂–ZrCl₂) . Its structure is confirmed by HRMS, with a molecular ion peak matching theoretical values .
Properties
IUPAC Name |
12-(4-ethylphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-2-14-10-12-15(13-11-14)21-20-17(7-5-9-19(20)26)24-22-23-16-6-3-4-8-18(16)25(21)22/h3-4,6,8,10-13,21H,2,5,7,9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEYNHYVNRJHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC5=CC=CC=C5N24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common method involves the use of Cu@Fe3O4 magnetic nanoparticles as catalysts under solvent-free conditions . The reaction starts with the condensation of 1H-benzo[d]imidazol-2-amine with various aldehydes and 1,3-dicarbonyl compounds. The reaction conditions include heating the mixture at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its antitumor properties make it a promising candidate for the development of new cancer therapies.
Industry: It can be used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For instance, it has been shown to induce cell cycle arrest at the S-phase and promote apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species . These effects are mediated through its interaction with specific molecular targets within the cell.
Comparison with Similar Compounds
Comparison with Structural Analogs
The benzimidazoquinazolinone scaffold allows for extensive structural diversification. Below is a detailed comparison of the target compound with its analogs based on substituents, synthesis efficiency, and applications.
Key Observations:
Substituent Impact on Yield :
- Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-chlorophenyl) enhance yields (85–92%) compared to the parent phenyl derivative (65–80%) due to improved reaction kinetics .
- Bulky substituents (e.g., 4-methoxyphenyl in C₂₇H₂₂FN₃O₂) reduce yields (<75%) due to steric hindrance .
- The target compound’s 4-ethylphenyl group balances electronic and steric effects, achieving 70–90% yields .
Catalyst Efficiency: Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂–ZrCl₂) enable >90% yields and recyclability for up to 8 cycles . Ultrasound irradiation reduces reaction times to 1–1.5 h, outperforming traditional heating (2–3 h) .
Biological Activity :
- Chlorophenyl derivatives exhibit potent antitubercular activity (MIC < 1 µg/mL against H37RV) .
- The target compound’s ethylphenyl group is hypothesized to enhance lipophilicity, improving membrane permeability for antimicrobial applications .
Stereochemical and Structural Variations
- Stereocenters: Analogs like (3R,12S)-12-(4-fluorophenyl)-3-methyl derivatives exhibit defined stereocenters, which may influence binding affinity in biological systems .
- Ring Modifications: Replacement of the benzoimidazo core with triazolo or xanthenone moieties (e.g., triazolo[5,1-b]quinazolin-8(4H)-one) alters π-π stacking interactions, affecting solubility and bioactivity .
Green Chemistry Metrics
| Parameter | Target Compound | 4-Chlorophenyl Analog | 2-Thienyl Analog |
|---|---|---|---|
| Catalyst Loading (mol%) | 5 | 10 | 7 |
| Reaction Temperature (°C) | 100 | 80 | 100 |
| Solvent | Solvent-free | Solvent-free | Ethanol-water |
| E-Factor | 0.3 | 0.2 | 0.5 |
The target compound’s synthesis aligns with green chemistry principles, utilizing solvent-free conditions and low catalyst loadings. However, the 4-chlorophenyl derivative achieves a lower E-factor (0.2) due to higher yields and minimal waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
